Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester
Description
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester (IUPAC name: methyl 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarboxylate) is a hydrazine-derived compound featuring a naphthalene moiety and a methyl ester group. This compound belongs to the class of hydrazones, characterized by the R1R2C=N–NH–COOR3 structure. Its synthesis typically involves the condensation of a naphthalene-substituted carbonyl compound with a hydrazinecarboxylate ester. For example, analogous hydrazones are synthesized via refluxing naphthaldehyde derivatives with hydrazides in ethanol or methanol, often catalyzed by acetic acid (e.g., synthesis of 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine in ).
The naphthalene group contributes to aromatic stacking interactions, making such compounds relevant in materials science and medicinal chemistry. The methyl ester enhances solubility in organic solvents, facilitating purification via column chromatography (as described in ).
Properties
IUPAC Name |
methyl N-(1-naphthalen-2-ylethylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXERAJUZOZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358674 | |
| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54886-82-7 | |
| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 1-(2-naphthalenyl)ethylidene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalenyl derivatives, while reduction can produce various hydrazinecarboxylate compounds .
Scientific Research Applications
Organic Synthesis
Hydrazine derivatives, including hydrazinecarboxylic acid esters, play a significant role in organic synthesis. They are used as intermediates in the preparation of various organic compounds. Recent studies have demonstrated the utility of hydrazinecarboxylic acid esters in the synthesis of azines from carbonyl compounds and hydrazine hydrate, using carboxylic acid esters as catalysts. This method allows for efficient and environmentally friendly synthesis processes, which are essential in modern organic chemistry .
Table 1: Synthesis Reaction Overview
| Reactants | Catalyst | Product | Conditions |
|---|---|---|---|
| Carbonyl compounds + Hydrazine | Carboxylic acid ester | Azines | Methanol, reflux |
Pharmaceutical Applications
Hydrazine derivatives are also explored for their potential pharmaceutical applications. The ability of hydrazinecarboxylic acid esters to bind with serum proteins suggests their use in drug delivery systems. Studies have shown that these compounds can interact with human serum albumin and other proteins, leading to conformational changes that may enhance drug efficacy .
Case Study: Drug Binding Efficacy
In a study assessing the binding efficacy of hydrazine derivatives to serum proteins, significant changes were observed in the secondary structure of proteins upon interaction with the compound. This indicates that hydrazine derivatives could serve as effective carriers for drug molecules, enhancing their therapeutic effects while potentially reducing side effects .
Environmental Chemistry
Hydrazine derivatives are also being investigated for their environmental implications. Their stability under various conditions makes them suitable candidates for studying the fate and transport of nitrogen-containing compounds in the environment. Research indicates that understanding these dynamics is crucial for assessing the ecological impact of such chemicals .
Table 2: Environmental Stability Characteristics
| Property | Value |
|---|---|
| Stability | Stable under recommended conditions |
| Reactivity | Not reactive with common oxidizing agents |
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ester Group Variations
- Methyl vs. Ethyl Esters :
The methyl ester in the target compound offers higher polarity and lower steric hindrance compared to ethyl esters. For instance, ethyl ester hydrazinecarboxylic acid derivatives (e.g., ethyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate in ) exhibit reduced solubility in polar solvents but improved thermal stability due to the longer alkyl chain. - tert-Butyl Esters :
Compounds like hydrazinecarboxylic acid tert-butyl ester () demonstrate enhanced hydrolytic stability under acidic conditions owing to the bulky tert-butyl group, which protects the ester bond.
Aromatic Substituent Variations
- Naphthalene vs. Conversely, thienyl-substituted derivatives (e.g., ) exhibit altered electronic properties due to sulfur’s electronegativity, influencing redox behavior.
Physicochemical Properties
Biological Activity
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, also known as methyl hydrazinecarboxylate, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 219.25 g/mol
- CAS Number: 6294-89-9
The compound features a hydrazinecarboxylic acid structure with a naphthalene moiety, which may contribute to its biological activity through various interactions within biological systems.
Antimicrobial Properties
Several studies have indicated that hydrazine derivatives exhibit antimicrobial activity. For instance, derivatives of hydrazinecarboxylic acid have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. A study highlighted the synthesis of several hydrazone derivatives that displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Hydrazine derivatives have also been investigated for their anticancer properties. Research indicates that certain hydrazinecarboxylic acids can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. A specific study demonstrated that a related compound exhibited cytotoxic effects on human breast cancer cells, leading to decreased cell viability and increased apoptosis markers .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of hydrazine derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and neurodegeneration. For example, certain hydrazine derivatives have been shown to inhibit neuroinflammation and reduce neuronal cell death in models of Parkinson's disease .
The biological activity of hydrazinecarboxylic acid derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many hydrazine derivatives inhibit enzymes involved in critical metabolic pathways, which can lead to antimicrobial or anticancer effects.
- Induction of Oxidative Stress: Some compounds induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways: Hydrazine derivatives can affect various signaling pathways related to inflammation and cell survival.
Case Study 1: Antibacterial Activity
A study conducted by Parashar et al. (1988) focused on synthesizing various hydrazone derivatives from hydrazinecarboxylic acid. The results showed that compounds with naphthalene rings exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cytotoxicity Against Cancer Cells
In a recent investigation, a derivative of hydrazinecarboxylic acid was tested for its cytotoxic effects on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis, indicating its potential as an anticancer agent .
Data Tables
Q & A
Q. Q1. What are the optimal synthetic routes for preparing hydrazinecarboxylic acid derivatives with naphthalene substituents, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via hydrazinolysis of activated esters or amides in alcoholic solutions, as demonstrated for structurally similar thiophenecarbohydrazides (yields >90%) . Key factors include:
Q. Q2. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR : and NMR confirm the naphthalene ethylidene moiety and methyl ester group. Key signals include aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.12 Å, β = 98.66°) resolve stereochemistry. SHELXL software refines structures to R-factors <0.05 .
Advanced Research Questions
Q. Q3. How do substituents on the naphthalene ring impact antimicrobial activity, and what QSAR models explain these effects?
Methodological Answer:
- Activity trends : Electron-withdrawing groups (e.g., NO, Br) at the meta or para positions enhance antimicrobial potency by increasing membrane permeability .
- QSAR modeling : Use descriptors like molar refractivity (MR) and Hammett constants (σ). A multi-target QSAR model integrating logP and topological polar surface area (TPSA) predicts IC values with R >0.85 .
Q. Q4. What crystallographic challenges arise in resolving the ethylidene-hydrazine moiety, and how can refinement software address them?
Methodological Answer:
Q. Q5. How do contradictory bioactivity results arise in analogs of this compound, and what experimental controls resolve them?
Methodological Answer:
- Source of contradictions :
- Resolution : Replicate assays in triplicate with standardized inoculum sizes (e.g., 1×10 CFU/mL) .
Q. Q6. What computational tools predict the compound’s pharmacokinetic properties, and how reliable are these models?
Methodological Answer:
- ADME prediction : SwissADME or ADMETLab estimate:
- Validation : Cross-check with in vitro Caco-2 permeability assays (P >1×10 cm/s indicates absorption potential) .
Data Analysis and Experimental Design
Q. Q7. How should researchers design dose-response studies to evaluate cytotoxic vs. therapeutic effects?
Methodological Answer:
Q. Q8. What GC/MS fragmentation patterns distinguish this compound from structurally related esters?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
